![molecular formula C7H13ClO2 B12563765 1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]- CAS No. 208466-71-1](/img/structure/B12563765.png)
1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]- is an organic compound with the molecular formula C7H13ClO2 It is a chlorinated derivative of propene, featuring a methoxyethoxy group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]- typically involves the chlorination of 1-propene followed by the introduction of the methoxyethoxy group. One common method is the reaction of 1-propene with chlorine gas in the presence of a catalyst to form 3-chloro-1-propene. This intermediate is then reacted with 2-methoxyethanol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where 1-propene is chlorinated in a controlled environment, followed by the addition of 2-methoxyethanol. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or aldehydes.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 3-hydroxy-2-[(2-methoxyethoxy)methyl]-propene.
Oxidation: Formation of 3-chloro-2-[(2-methoxyethoxy)methyl]-propene oxide or 3-chloro-2-[(2-methoxyethoxy)methyl]-propanal.
Addition: Formation of 1,2-dibromo-3-chloro-2-[(2-methoxyethoxy)methyl]-propane or 3-chloro-2-[(2-methoxyethoxy)methyl]-propane.
Scientific Research Applications
1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems, including its reactivity with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in polymerization reactions.
Mechanism of Action
The mechanism of action of 1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]- involves its reactivity with various nucleophiles and electrophiles. The chlorine atom and the double bond in the propene moiety are key reactive sites. The compound can form adducts with nucleophiles, leading to substitution products, or undergo addition reactions at the double bond. The methoxyethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methyl-1-propene: A simpler chlorinated propene without the methoxyethoxy group.
1-Chloro-2-methylpropene: Another chlorinated propene with a different substitution pattern.
3-[2-(2-Methoxyethoxy)ethoxy]-1-propene: A related compound with an extended ethoxy chain.
Uniqueness
1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]- is unique due to the presence of both a chlorine atom and a methoxyethoxy group. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse products. The compound’s structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
208466-71-1 |
|---|---|
Molecular Formula |
C7H13ClO2 |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
2-(chloromethyl)-3-(2-methoxyethoxy)prop-1-ene |
InChI |
InChI=1S/C7H13ClO2/c1-7(5-8)6-10-4-3-9-2/h1,3-6H2,2H3 |
InChI Key |
CTKNAGBKYDEJMC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(=C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


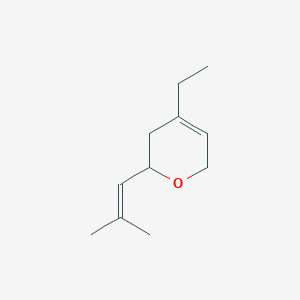
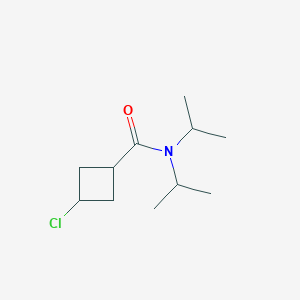
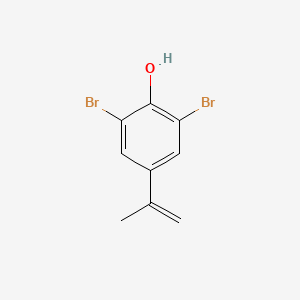
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
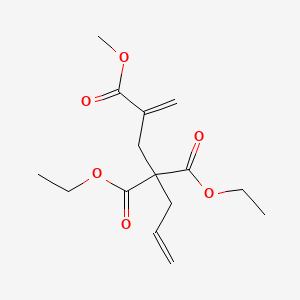
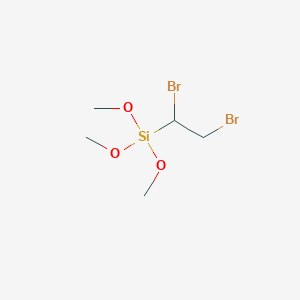
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)

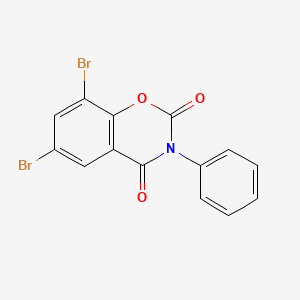
![Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-](/img/structure/B12563747.png)
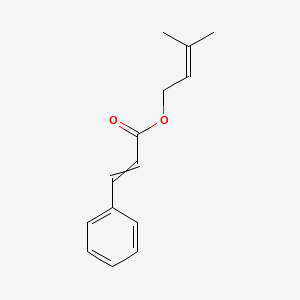
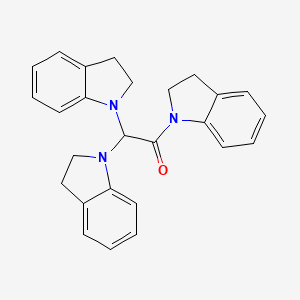
![4-(4-Nitrophenylazo)-4'-[bis(2-hydroxyethyl)amino]azobenzene](/img/structure/B12563756.png)
